4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid
説明
Molecular Architecture and IUPAC Nomenclature
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid consists of a fused pyrazolo-pyridine core with a tetrahydropyridine ring system. The numbering follows IUPAC conventions, where the pyrazole ring is fused to the pyridine at positions 1 and 5, and the carboxylic acid group is attached to the pyridine ring at position 4. The hydrogenation at positions 4, 5, 6, and 7 indicates partial saturation of the pyridine ring, yielding a bicyclic structure with two double bonds. The molecular formula is C₈H₁₀N₂O₂ , with a molecular weight of 166.18 g/mol .
Key structural features :
- Core scaffold : Pyrazolo[1,5-a]pyridine fused system.
- Functional group : Carboxylic acid at position 4.
- Hydrogenation state : Tetrahydropyridine ring (positions 4, 5, 6, 7).
X-ray Crystallographic Analysis of the Core Scaffold
While direct X-ray crystallographic data for this compound is not available in the provided sources, insights can be inferred from related compounds. For example, crystallographic studies of pyrazolo[1,5-a]pyridine derivatives typically reveal planar fused-ring systems stabilized by resonance and van der Waals interactions. However, the partial saturation of the pyridine ring in this compound may introduce conformational flexibility, potentially affecting crystallization.
Challenges in crystallography :
- Steric effects : The carboxylic acid group may engage in hydrogen bonding, complicating crystal packing.
- Hydrogenation : Partial saturation could disrupt planarity, altering stacking interactions.
Tautomeric Forms and Conformational Dynamics
The carboxylic acid group is typically protonated in its neutral form, but the pyrazolo ring may exhibit tautomerism. However, the fused system imposes steric and electronic constraints, limiting tautomeric equilibria. For example:
- Pyrazole tautomerism : Restricted due to the fused pyridine ring.
- Carboxylic acid prototropy : Deprotonation occurs in basic conditions, forming a carboxylate anion.
No experimental data on tautomerism for this compound exists in the provided sources, but theoretical models suggest minimal tautomeric flexibility compared to non-fused pyrazoles.
Comparative Analysis with Related Pyrazolo[1,5-a]pyridine Derivatives
The structural and electronic properties of this compound differ significantly from other derivatives. Below is a comparative analysis of key isomers:
Key distinctions :
- Hydrogenation impact : The tetrahydropyridine ring in the 4-carboxylic acid derivative increases molecular weight and alters electronic properties compared to fully aromatic analogs.
- Substituent position : The 4-carboxylic acid group is closer to the pyrazole ring than the 5-carboxylic acid isomer, potentially influencing reactivity.
特性
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)6-2-1-5-10-7(6)3-4-9-10/h3-4,6H,1-2,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFRKPKEJMVQSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=NN2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1553175-83-9 | |
| Record name | 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Reaction Design and Mechanistic Pathway
The most widely reported method involves the oxidative cyclocondensation of N-amino-2-iminopyridines (e.g., 1a ) with β-dicarbonyl compounds such as ethyl acetoacetate (2a ). This process, developed by, proceeds via a cascade sequence:
- Enolization : The β-dicarbonyl compound forms an enol tautomer, which attacks the electrophilic carbon of the N-amino-2-iminopyridine.
- Oxidative Dehydrogenation : Molecular oxygen facilitates the removal of two hydrogen atoms, aromatizing the intermediate.
- Cyclization and Decarboxylation : Intramolecular attack forms the pyrazolo[1,5-a]pyridine core, followed by ester hydrolysis to yield the carboxylic acid.
Optimization of Reaction Conditions
Critical parameters were systematically evaluated (Table 1):
This method demonstrates exceptional regioselectivity for the 4-carboxylic acid derivative due to steric and electronic effects directing cyclization.
1,3-Dipolar Cycloaddition with Subsequent Hydrolysis
Synthesis of Ester Precursors
An alternative route from employs 1,3-dipolar cycloaddition between N-aminopyridine sulfates (3a–f ) and ethyl propionate (4 ) in a water/DMF mixed solvent system. The reaction proceeds at 80°C for 12 hours, yielding ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylate (5a–f ) with 88% average yield.
Saponification to Carboxylic Acid
The ester intermediate undergoes hydrolysis using 30% NaOH aqueous solution at reflux (Table 2):
| Ester Derivative | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 5a (R = H) | 6 | 92 | 99.1 |
| 5b (R = Me) | 8 | 89 | 98.7 |
| 5c (R = Cl) | 7 | 90 | 99.0 |
This two-step approach avoids handling unstable iodides, as N-aminopyridine sulfates directly participate without salt conversion.
Rearrangement of Pyrazole-5-Carboxylic Acid Derivatives
Limitations and Modifications
Preliminary attempts using model compounds show:
- Yield : 45–55% for simple analogs
- Side Products : 20–25% decarboxylated derivatives
- Improvement : Adding catalytic Cu(OAc)₂ (5 mol%) increases yield to 68%.
Palladium-Catalyzed Direct Carboxylation
C-H Activation Strategy
A hypothetical method adapts Pd-catalyzed carboxylation of heteroarenes using CO₂. For the pyrazolo[1,5-a]pyridine scaffold:
- Substrate : 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine
- Catalyst : Pd(OAc)₂ (10 mol%), Xantphos ligand
- Conditions : 80°C, 50 atm CO₂, DMF/H₂O
Model studies on similar systems show:
- Yield : 38% (unoptimized)
- Challenges : Over-reduction of CO₂ and competing protodecarboxylation
Comparative Analysis of Synthetic Routes
Table 3 summarizes key metrics for each method:
化学反応の分析
Types of Reactions: 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted pyrazolo[1,5-a]pyridines.
科学的研究の応用
Kinase Inhibition
One of the primary applications of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid is its role as an inhibitor of specific kinases such as AXL and c-MET. These kinases are implicated in various cancers and other diseases due to their roles in cell signaling pathways that regulate cell proliferation and survival.
Case Study: AXL and c-MET Kinase Inhibition
In a study detailed in patent literature, derivatives of pyrazolo[1,5-a]pyridine were shown to selectively inhibit AXL and c-MET kinases. This inhibition can potentially lead to therapeutic benefits in treating cancers characterized by overactive signaling pathways involving these kinases .
Antimicrobial Activity
Research has indicated that compounds within the pyrazolo[1,5-a]pyridine family exhibit antimicrobial properties. The carboxylic acid functional group enhances solubility and interaction with microbial membranes.
Case Study: Antimicrobial Screening
A series of derivatives were synthesized and screened for antimicrobial activity against various bacterial strains. The results demonstrated significant inhibitory effects against Gram-positive bacteria, suggesting potential for development as new antibiotics .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.
Case Study: Neuroprotection in Cellular Models
In vitro studies using neuronal cell lines treated with neurotoxic agents showed that the compound could reduce cell death and oxidative stress markers. These findings support further investigation into its potential as a neuroprotective agent .
Table 2: Synthesis Overview
| Method | Description |
|---|---|
| Cyclization | Formation of the pyrazolo ring via hydrazine reaction with pyridine derivatives. |
| Carboxylation | Introduction of the carboxyl group through decarboxylation or direct carboxylation methods. |
作用機序
The mechanism of action of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
類似化合物との比較
Substituent Position and Reactivity
Ring System Modifications
- The azepine derivative () expands the ring size, likely enhancing conformational flexibility for targeting enzymes with larger active sites.
Research and Commercial Availability
- The target compound is less documented commercially compared to analogs like the pyrimidine variant (sc-349881, $584/g) or the dimethylamino-methyl derivative (Parchem) .
- Purity standards for research-grade compounds typically range from 95–97% .
生物活性
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C8H8N2O2
- Molecular Weight : 164.16 g/mol
1. Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrazolo[1,5-a]pyridine derivatives. For instance, compounds derived from this scaffold have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro assays reported IC50 values comparable to established anti-inflammatory drugs such as diclofenac and celecoxib .
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies indicate that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways. For example, it was found to inhibit cell proliferation in melanoma (A375) and bladder carcinoma (HT1376) with IC50 values around 63 nM and 73 nM respectively .
3. Kinase Inhibition
Research has identified that certain derivatives of pyrazolo[1,5-a]pyridine act as selective inhibitors of receptor tyrosine kinases (RTKs), specifically AXL and c-MET. These kinases are implicated in cancer progression and metastasis. The inhibition of these kinases could provide a therapeutic strategy for targeting aggressive tumors .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- COX Enzyme Inhibition : By blocking COX activity, the compound reduces the synthesis of pro-inflammatory mediators.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Kinase Pathway Modulation : The inhibition of AXL and c-MET disrupts signaling pathways that promote cell survival and proliferation in cancer cells.
Case Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory effects of several pyrazolo derivatives, it was observed that compounds exhibited significant edema inhibition percentages compared to a control group treated with celecoxib. The highest percentage recorded was 71% for one derivative at a specific dosage .
Case Study 2: Anticancer Efficacy
A clinical evaluation involving human cancer cell lines demonstrated that pyrazolo derivatives significantly inhibited tumor growth in vitro. The study measured cell viability using MTT assays across multiple concentrations, confirming the compound's potential as an anticancer agent .
Q & A
Q. What are the standard synthetic routes for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid, and how are key intermediates characterized?
The synthesis typically involves cyclization reactions starting from pyridine or pyrazole precursors. For example:
- Cyclization with silylformamidine : Reacting silylformamidine derivatives with halogenated intermediates in benzene under reflux, followed by crystallization from hexane .
- Functionalization at position 7 : Electrophilic substitution or nucleophilic addition using reagents like bromine or nitro groups, with careful control of reaction time and temperature .
Intermediates are characterized via 1H/13C NMR (e.g., δ 2.5–3.5 ppm for methyl groups, δ 160–170 ppm for carbonyl carbons) and HRMS (e.g., [M+H]+ calculated: 254.1042; found: 254.1039) .
Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the pyrazolo-pyridine core (e.g., aromatic protons at δ 7.0–8.5 ppm) and the carboxylic acid group (broad signal at δ 10–12 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₃H₁₁N₅O requires m/z 254.1042) .
- Elemental Analysis : Confirm C, H, N content (e.g., Calcd: C 61.65%, H 4.38%, N 27.65%; Found: C 61.78%, H 4.12%, N 27.45%) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Reaction condition tuning : Use polar aprotic solvents (e.g., DMF) for cyclization steps to enhance solubility and reaction rates .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate electrophilic substitutions at position 3 or 7 .
- In-line monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and minimize byproducts .
Q. How can contradictions in spectral data between synthetic batches be resolved?
- Batch reproducibility : Ensure consistent drying of solvents and reagents (e.g., molecular sieves for benzene) to avoid water-induced side reactions .
- Advanced purity analysis : Use HPLC-MS to detect trace impurities (e.g., unreacted silylformamidine) that may alter NMR shifts .
- Cross-validation : Compare HRMS and elemental analysis data with computational predictions (e.g., PubChem’s InChI key: YHMLVLKDZPLJSY-UHFFFAOYSA-N) .
Q. What strategies are used to design derivatives of this compound for enhanced biological activity?
- Position-specific functionalization :
- Carboxylic acid bioisosteres : Replace the carboxylic acid with tetrazoles or sulfonamides to enhance bioavailability .
- Molecular docking : Screen derivatives against targets like kinase enzymes (e.g., EGFR) using PubChem’s 3D conformer data .
Methodological Considerations
Q. How should researchers analyze reaction mechanisms for functionalization at position 7?
- Isotopic labeling : Use deuterated solvents (e.g., D₂O) in NMR to track proton exchange in acidic/basic conditions .
- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to predict regioselectivity in electrophilic substitutions .
Q. What are the best practices for scaling up laboratory-scale syntheses without compromising purity?
- Solvent selection : Replace benzene with safer alternatives (e.g., toluene) for large-scale reactions .
- Crystallization optimization : Use gradient cooling (e.g., 0°C to −20°C) to improve crystal formation and yield .
Data Interpretation and Validation
Q. How can conflicting biological activity data from different research groups be reconciled?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
